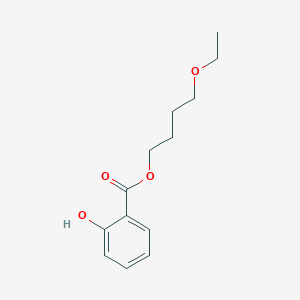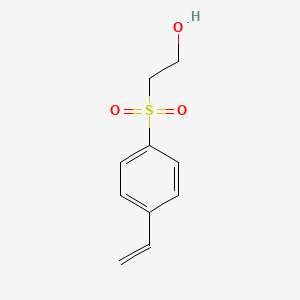
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol is a chemical compound with the molecular formula C10H12O3S It is characterized by the presence of a sulfonyl group attached to an ethan-1-ol moiety, with an ethenylbenzene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol typically involves the sulfonation of 4-ethenylbenzene followed by the addition of ethan-1-ol. The reaction conditions often require the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethenylbenzene moiety can undergo electrophilic aromatic substitution, further modifying its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Ethynylbenzene-1-sulfonyl)ethan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.
2-(4-Methylbenzene-1-sulfonyl)ethan-1-ol: Contains a methyl group instead of an ethenyl group.
2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol: Features a chlorine atom in place of the ethenyl group.
Uniqueness
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
700870-27-5 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)sulfonylethanol |
InChI |
InChI=1S/C10H12O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
BGYOODZFEGMEQX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



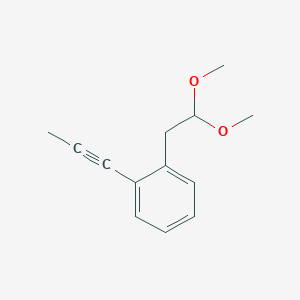
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)

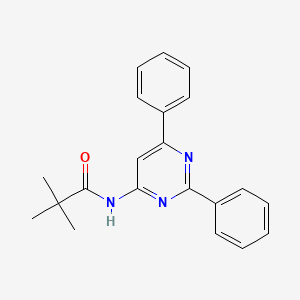

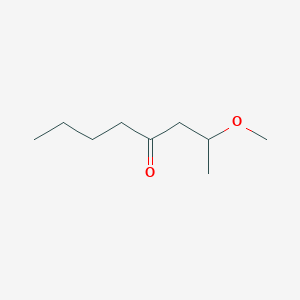
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)

